Luviquat Hold

Description

Properties

IUPAC Name |

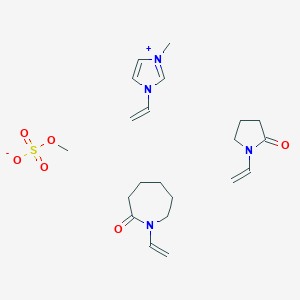

1-ethenylazepan-2-one;1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.C6H9N2.C6H9NO.CH4O4S/c1-2-9-7-5-3-4-6-8(9)10;1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h2H,1,3-7H2;3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEUGKXDVZGBLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174761-16-1 | |

| Record name | Polyquaternium 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174761-16-1 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymer Design and Structural Characterization of Luviquat Hold

Comparative Structural Analysis with Related Polyquaterniums

A comparative look at this compound alongside other polyquaterniums, such as Luviquat Supreme (Polyquaternium-68) and Luviquat PQ11, highlights important structural similarities and differences that influence their performance.

Homology and Structural Similarity Metrics

The structural similarity of these polymers can be measured by their monomer composition. For example, this compound and Luviquat PQ11 have a 40% similarity due to their shared vinylpyrrolidone monomer content. google.com In contrast, Luviquat Supreme and Luviquat UltraCare have a 61% similarity, which comes from their common vinylpyrrolidone and quaternary ammonium (B1175870) monomers. google.com These similarity metrics, which can be estimated with spectroscopic methods like MASS, NMR, XPS, and FTIR, are essential for predicting a polymer's behavior and its potential interactions with other polymers in a product. google.com

This compound is a terpolymer of vinylpyrrolidone, vinylcaprolactam, and 1-vinyl-3-methyl-1H-imidazolium. google.com Luviquat Supreme is a copolymer of vinylpyrrolidone, methacrylamide, vinylimidazole, and 1-vinyl-3-methyl-1H-imidazolium. google.com Luviquat PQ11 is a quaternized copolymer of vinylpyrrolidone and dimethylaminoethylmethacrylate. epo.org These differences in monomer makeup result in variations in charge density, film-forming ability, and flexibility, which allows formulators to choose the best polymer for a particular use.

Advanced Spectroscopic and Chromatographic Characterization

A detailed understanding of the structure of this compound is made possible through the use of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for determining the detailed chemical structure of polymers. Both ¹H-NMR and ¹³C-NMR can be used to identify and measure the different monomer units within the this compound terpolymer. google.com Additionally, ¹⁵N-NMR spectroscopy can be used to find the proportion of permanently quaternized nitrogen atoms, which is a key factor in the polymer's cationic nature and its ability to interact with anionic surfaces. google.com NMR data is also crucial for confirming the successful synthesis of the polymer and for determining the ratios of the monomers in the final product. liverpool.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides important information about the functional groups present in the this compound polymer. google.com The FTIR spectrum of this compound would show specific absorption bands that correspond to the amide carbonyl groups of the vinylpyrrolidone and vinylcaprolactam units, as well as bands related to the imidazole (B134444) ring and the quaternary ammonium group. google.com This technique is often used in quality control to verify the identity of the polymer and to identify any potential impurities or structural changes. epdf.pub

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive method that can be used to analyze the elemental makeup of the polymer's surface. scribd.comgoogle.com For a polymer like this compound, XPS can provide details on the relative amounts of carbon, nitrogen, and oxygen on the surface of a film made from the polymer. This information is especially useful for understanding how the polymer interacts with substrates at a molecular level. google.com

Mass Spectrometry (MASS) for Molecular Structure

Mass spectrometry is a powerful analytical technique for determining the molecular mass of a compound. However, its application to polymers like this compound (also known as Polyquaternium-46) presents unique challenges. Traditional mass spectrometry techniques require the sample to be vaporized and ionized, a process that can cause thermal decomposition in large polymer molecules before they can be accurately analyzed. atamanchemicals.comnih.gov

To overcome these limitations, specialized "soft ionization" techniques have been developed that allow for the analysis of intact polymer molecules. nih.gov The most prominent of these for polymer characterization are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). atamanchemicals.comnih.gov These methods can generate intact molecular ions from large, non-volatile, and thermally fragile molecules like polymers, enabling the determination of their molecular mass distribution. nih.gov

While specific mass spectra for this compound are not detailed in publicly available research, the general approach for its characterization would involve these advanced mass spectrometry methods. Techniques such as direct pyrolysis mass spectrometry can be employed to investigate the chemical structure and thermal degradation pathways of polymers. wikiwand.com Furthermore, tandem mass spectrometry (MS/MS), often combined with collision-induced dissociation (CID), can be used to fragment the polymer ions within the spectrometer. nih.gov Analyzing the resulting fragment ions provides valuable information about the polymer's structural composition, the sequence of its monomers, and the nature of its end-groups. nih.gov

It is important to note that while mass spectrometry provides detailed structural information, other methods are also used in concert. For instance, the molecular weight of this compound is often determined by light scattering techniques. nih.gov

Physicochemical Properties of this compound (Polyquaternium-46)

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Type | Quaternized copolymer | atamanchemicals.comfishersci.ca |

| Appearance | Clear to slightly turbid yellowish viscous liquid | nih.govfishersci.ca |

| Monomers | Vinylcaprolactam, Vinylpyrrolidone, Quaternized Vinylimidazole | wikidata.orgnih.gov |

| Solids Content | 19-21% | fishersci.ca |

| Charge Density (pH 7) | 0.5 meq/g | fishersci.ca |

Synthesis and Polymerization Methodologies

Aqueous Solution Polymerization Techniques

Aqueous solution polymerization is a prevalent method for synthesizing water-soluble polymers like Polyquaternium-46, which is often supplied commercially as an aqueous solution. atamanchemicals.com In this technique, the monomers (VCap, VP, and QVI) and a water-soluble initiator are dissolved in water. The mixture is then heated to activate the initiator, which generates free radicals and commences the polymerization process.

Key aspects of this technique include:

Homogeneous System: The reaction begins as a homogeneous single-phase system, as the monomers and the resulting polymer are soluble in the aqueous medium.

Initiators: Water-soluble azo-initiators, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride, or redox initiator systems are typically employed to start the polymerization. researchgate.net

Heat Transfer: The water acts as an excellent heat sink, allowing for effective temperature control and dissipation of the heat generated during the exothermic polymerization reaction.

Viscosity: As the polymer chains grow, the viscosity of the solution increases significantly, which can impact mixing and heat transfer if not properly managed.

Studies on the free-radical polymerization of the constituent monomers, particularly N-vinylimidazole (NVI) and its quaternized form (QVI), in aqueous solutions have provided significant insights into the process. researchgate.netgrafiati.com These studies are crucial for understanding the complex copolymerization that forms Polyquaternium-46.

Emulsion and Suspension Polymerization Approaches

While less commonly documented specifically for Polyquaternium-46, emulsion and suspension polymerization are powerful techniques for producing polymers in a dispersed state.

Suspension Polymerization: In this method, the water-insoluble monomers would be dispersed as fine droplets in an aqueous phase. A monomer-soluble initiator is used, and polymerization occurs within each individual droplet, forming solid polymer beads. This method is generally more applicable when the monomer has low water solubility.

Emulsion Polymerization: This technique involves emulsifying the monomers in an aqueous medium with the aid of a surfactant. A water-soluble initiator is used. Polymerization begins in the aqueous phase and continues within surfactant micelles, resulting in a stable dispersion of polymer particles known as a latex.

Given that the monomers of Polyquaternium-46 have considerable water solubility, conventional emulsion or suspension techniques may be less straightforward than for hydrophobic monomers. However, variations of these methods can be employed for controlling particle size and molecular weight.

Precipitation Polymerization Methods

Precipitation polymerization is a technique where the initial reaction mixture is homogeneous, but the resulting polymer is insoluble in the chosen reaction medium (solvent) and thus precipitates as it forms. springernature.com This method is particularly useful for producing polymers with narrow molecular weight distributions and in a solid, easily collectable form.

The process for a polymer like Polyquaternium-46 would involve:

Dissolving the monomers (VCap, VP, QVI) and an initiator in a solvent system where the monomers are soluble, but the final terpolymer is not.

Initiating polymerization, typically by heating.

As the polymer chains grow, they reach a critical length and concentration where they become insoluble and precipitate out of the solution, forming stable polymer particles.

The final polymer can then be isolated by simple filtration.

This method has been successfully applied to the copolymerization of related monomers like vinyl-imidazole and vinyl-pyrrolidone. acs.org Furthermore, precipitation is a common laboratory technique for purifying the final polymer; the crude polymer is dissolved and then added to a non-solvent (like acetone (B3395972) or diethyl ether) to cause it to precipitate, leaving impurities behind in the solution. nih.gov

Kinetic Studies of Monomer Copolymerization

The kinetics of the copolymerization of vinylcaprolactam, vinylpyrrolidone, and quaternized vinylimidazole are complex and determine the final composition and structure of the polymer chain. Kinetic studies on the polymerization of the individual monomers provide critical insights.

A key factor is the reactivity of the N-vinylimidazole (NVI) monomer. The rate of NVI polymerization is highly dependent on pH. researchgate.netwikipedia.org

At a natural (alkaline) pH of around 9, the polymerization rate is very slow. This is attributed to a "degradative addition" reaction where a propagating radical can attack the imidazole (B134444) ring, forming a resonance-stabilized and less reactive radical, which slows down or terminates chain growth. researchgate.netacs.org

By lowering the pH (e.g., to pH 1), the imidazole ring becomes protonated. This protonation prevents the degradative side reaction, allowing the polymerization rate to increase significantly, matching the rate of its quaternized counterpart (QVI). researchgate.netgrafiati.com

The reactivity ratios of the comonomers dictate how they are incorporated into the polymer chain. For the copolymerization of N-vinylpyrrolidone (NVP) with similar N-vinyl monomers, the reactivity ratios are often close to unity. researchgate.net This indicates a tendency towards random copolymerization, where the monomer units are distributed randomly along the polymer backbone, with the copolymer composition closely reflecting the initial monomer feed ratio. researchgate.netresearchgate.net

Table 1: Factors Influencing Monomer Reactivity in Polymerization

| Monomer | Key Kinetic Factor | Effect |

| N-Vinylimidazole (NVI) | pH of the reaction medium | Polymerization rate is slow at alkaline pH (~9) due to degradative addition. Rate increases significantly at acidic pH (~1) as the side reaction is suppressed. researchgate.netwikipedia.org |

| N-Vinylpyrrolidone (NVP) | Reactivity Ratio | In copolymerization with other vinyl monomers, reactivity ratios near 1 suggest random incorporation into the polymer chain. researchgate.net |

| Quaternized N-Vinylimidazole (QVI) | Cationic Charge | Lacks the site for degradative addition, leading to more straightforward polymerization kinetics compared to unquaternized NVI. researchgate.netgrafiati.com |

Influence of Reaction Conditions on Polymer Architecture and Properties

The final architecture and properties of Polyquaternium-46 can be precisely tuned by controlling various reaction conditions during synthesis. These parameters influence the polymer's molecular weight, charge density, and the ratio of the constituent monomers, which in turn dictates its performance characteristics.

Monomer Ratio: The feed ratio of VCap, VP, and QVI is a primary determinant of the final polymer's properties. A higher proportion of QVI increases the cationic charge density, which enhances its substantivity to negatively charged surfaces like hair. The ratio of VCap to VP influences the polymer's film-forming capabilities and flexibility.

Temperature: Polymerization temperature affects both the rate of initiation and propagation. Higher temperatures generally lead to faster reaction rates but can also result in lower average molecular weights due to increased chain transfer reactions.

Initiator Concentration: The concentration of the initiator directly impacts the number of growing polymer chains. A higher initiator concentration typically leads to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight.

Solvent Choice: The choice of solvent (e.g., water, an alcohol, or a mixture) can influence monomer and polymer solubility, potentially altering the polymerization mechanism (e.g., from solution to precipitation polymerization) and affecting the final polymer conformation. google.com

pH Control: As discussed in the kinetics section, pH is a critical parameter when unquaternized vinylimidazole is used. It must be controlled to manage the polymerization rate and prevent degradative side reactions. researchgate.netmdpi.com

Table 2: Summary of Reaction Condition Effects on Polymer Properties

| Reaction Condition | Effect on Molecular Weight | Effect on Charge Density | Effect on Polymer Architecture |

| Increase in Temperature | Generally decreases | No direct effect | Can increase rate of side reactions |

| Increase in Initiator Conc. | Decreases | No direct effect | Results in more polymer chains |

| Monomer Feed Ratio | Can influence | Directly proportional to QVI content | Determines copolymer composition (random vs. blocky) |

| pH (for NVI monomer) | Can increase by preventing degradation | No direct effect | Affects NVI incorporation rate |

Interfacial Phenomena and Adsorption Mechanisms

Electrostatic Interactions with Anionic Substrates

The equilibrium relationship between the concentration of a polymer in solution and the amount adsorbed onto a surface at a constant temperature is described by an adsorption isotherm. Common models used to describe these relationships for polyelectrolytes include the Langmuir and Freundlich isotherms. phytopharmajournal.comnih.govscielo.br The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, whereas the Freundlich model is an empirical equation that describes adsorption to heterogeneous surfaces. While these models are frequently applied to characterize adsorption phenomena, specific isotherm parameters for Luviquat Hold (Polyquaternium-46) on anionic keratinous substrates are not extensively detailed in publicly available literature.

The rate at which this adsorption occurs is the subject of adsorption kinetics. The process is often complex, potentially involving an initial rapid transport of the polymer to the surface, followed by slower rearrangements of the polymer chains as they adopt their final conformation on the substrate. wur.nl Kinetic models such as the pseudo-first-order and pseudo-second-order models are widely used to analyze experimental data and determine rate constants and equilibrium adsorption capacities. phytopharmajournal.commdpi.comresearchgate.net The pseudo-second-order model, in particular, often suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Detailed kinetic studies specifically quantifying the adsorption rates of this compound are not readily found in the reviewed scientific literature, but the general mechanism is understood to involve an initial diffusion-controlled step followed by the establishment of electrostatic bonds. wur.nl

The pH of the surrounding solution is a critical variable that significantly influences the adsorption of polyelectrolytes. It can alter the charge density of both the polymer and the substrate. For instance, the deposition of various polyquaterniums, including Polyquaternium-46, on hair has been shown to be directly proportional to the pH within a range of 5 to 9. researchgate.net At a pH of 5, the deposition efficiency was found to be almost zero, whereas the best results were observed at pH 9. researchgate.net This is because the net negative charge on the keratin (B1170402) surface increases at higher pH values (above its isoelectric point of approximately 3.7), thereby enhancing the electrostatic attraction for the cationic polymer. nih.gov

Ionic strength, typically controlled by the addition of salts like sodium chloride, also plays a crucial, albeit complex, role. researchgate.net At low to moderate concentrations, increasing ionic strength can enhance polymer adsorption. This is attributed to the "screening" of repulsive electrostatic interactions between the cationic charges along the polymer chain, allowing the polymer to adopt a more coiled conformation, and the screening of repulsion between the polymer and any existing adsorbed polymer layer. mdpi.com However, at very high ionic strengths, the attractive forces between the polymer and the anionic substrate can also become screened, which may lead to a decrease in adsorption. chemrxiv.org This dual effect means that an optimal ionic strength often exists for maximum deposition.

The "Dilution-Precipitation" Mechanism in Aqueous Systems

As the concentration of the anionic surfactant drops below a critical point, the electrostatic interactions between the positively charged this compound and the negatively charged sites on a substrate (such as hair or skin) become dominant. atamanchemicals.com This leads to the precipitation of the cationic polymer onto the surface, forming a conditioning film. basf.com This targeted deposition is crucial for delivering benefits like improved combability and a smooth feel without causing excessive buildup. basf.comatamankimya.com

Surface Modification and Film Formation Dynamics

This compound is recognized for its ability to form clear, non-tacky, and continuous films on various surfaces. made-in-china.comalfa-industry.comatamanchemicals.com This film-forming property is central to its function in many personal care products. atamanchemicals.comatamankimya.com

The conformation of adsorbed polymer chains at a solid-liquid interface is a critical factor that determines the properties of the resulting film. While direct studies on the specific conformation of this compound are not extensively detailed in the provided context, general principles of polymer adsorption offer valuable insights.

When a polymer like this compound adsorbs onto a surface from a solution, its flexible chains can adopt various conformations. wur.nl These are often described in terms of "trains," "loops," and "tails." nih.gov

Trains: These are segments of the polymer chain that are in direct contact with the surface. The strong electrostatic attraction between the cationic polymer and a negatively charged surface would favor the formation of flat, train-like conformations. researchgate.net

Loops: These are segments of the chain that extend into the solution, connecting two trains.

Tails: These are the free ends of the polymer chain that extend from the surface into the bulk solution.

The balance between these conformations is influenced by factors such as polymer concentration, the charge density of the polymer and the surface, and the ionic strength of the solution. rsc.org Studies on similar polymer systems have shown that the adsorbed layer can be composed of both flattened chains in close contact with the surface and more loosely adsorbed chains extending further into the solution. aps.org This complex architecture of the adsorbed layer contributes to the unique tactile and protective properties imparted by this compound.

Rheological Behavior and Viscoelastic Properties

Influence on Solution Viscosity and Thickening Mechanisms

Luviquat Hold functions as a rheology modifier, primarily by increasing the viscosity of aqueous solutions. google.comgoogle.com This thickening capability is crucial for achieving the desired texture and stability in cosmetic products. google.com The polymer is often incorporated into formulations that may also contain other thickeners, such as gel network systems, to achieve a target viscosity. google.com

The mechanism of viscosity enhancement is rooted in its polymeric nature. As a large macromolecule, its chains can entangle and interact, impeding flow and thus increasing viscosity. In formulations, its function is associated with its interactions with other ingredients present. google.com Cationic polymers like this compound can afford modified rheology and stabilization in cosmetic compositions such as shampoos. google.com While often used in conjunction with other rheology modifiers like alkali-swellable emulsion (ASE) polymers or hydrophobically modified alkali-swellable emulsion (HASE) polymers, the specific thickening mechanism of this compound on its own is primarily based on the entanglement of its polymer chains in solution. researchgate.netepo.org Some associative thickeners operate by forming three-dimensional networks via hydrophobic components, a mechanism described as forming micelle structures. griffith.edu.au

Thixotropic, Rheopexic, and Dilatant Characteristics in Formulations

The rheological profile of a formulation, including properties like viscosity, thixotropy, structural viscosity, rheopexy, and dilatancy, is a critical aspect of its performance. google.com Thixotropy, a time-dependent shear-thinning property, is considered a desirable characteristic for many cosmetic products, allowing for ease of application followed by a return to a higher viscosity state. While the general class of rheology modifiers used in cosmetics may be designed to impart such characteristics, specific data detailing the thixotropic, rheopexic, or dilatant behavior of this compound is not extensively documented in publicly available literature. However, some sources describe other rheology modifiers as being thixotropic and stable to temperature and shear. uq.edu.au

Structural Viscosity and Shear-Thinning Behavior

This compound is known to contribute to the structural viscosity of cosmetic formulations. This is evident in its use in products that require a certain viscosity profile for application and performance, such as hair colorants where the rheology must prevent dripping while allowing for easy application. googleapis.com

Formulations containing this compound often exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. This property is highly advantageous in cosmetics; for example, a hair gel appears thick in the container but spreads easily upon application. The measurement of viscosity for products containing this compound is often specified at a particular shear rate, underscoring its non-Newtonian, shear-dependent nature. googleapis.comgoogleapis.com For instance, a hair coloring composition containing Polyquaternium-46 was characterized by its viscosity-induced shear stress at a shear rate of 10 s⁻¹. googleapis.com A related cationic polymer, Polyquaternium-37, is noted for imparting high shear-thinning properties to formulations. basf.com This behavior is attributed to the alignment of the polymer chains in the direction of flow under shear, which reduces their resistance to movement.

Micellar Formation and Size Distribution in Aqueous Dispersions (e.g., Dynamic Light Scattering)

In aqueous solutions, particularly in the presence of surfactants, polymers like this compound can participate in the formation of complex structures, including micellar aggregates. The interaction between the cationic polymer and surfactant micelles can lead to the formation of a highly ordered structure, resulting in a viscous solution. griffith.edu.au The addition of electrolytes, such as salt, to these polymer-surfactant systems can influence the micelles, potentially causing a decrease in their curvature and an increase in their size. dokumen.pub

Polymer Film Mechanics and Performance

Mechanical Properties of Dry Polymer Films

The mechanical integrity of a dry polymer film is a primary determinant of its performance, dictating its ability to provide structure and hold. Key parameters in assessing these properties include tensile strength, modulus, elongation at break, and stiffness.

Tensile Strength and Modulus

Elongation at Break and Brittleness Assessment

Elongation at break is the measure of a film's ductility, representing the percentage of change in length before it fractures. A higher elongation at break value typically indicates a more flexible and less brittle material. A comprehensive brittleness assessment would involve analyzing the stress-strain curve obtained from tensile testing. Currently, specific numerical data for the elongation at break of Luviquat Hold films is not publicly documented.

Measurement of Film Stiffness

Film stiffness is a critical parameter for styling polymers, as it directly correlates with the "hold" factor in hair care applications. A stiffness test conducted by BASF on various Luviquat grades provides insight into the performance of this compound. In this test, a 2.2% polymer content solution was evaluated at 65% relative humidity. The results, presented in the table below, demonstrate the comparative stiffness of this compound AT 2/ Hold. basf.com

Table 1: Setting Effect (Stiffness) of Various Luviquat Grades

| Luviquat Grade | Stiffness (cN) |

|---|---|

| Supreme/ Supreme AT 1 | ~550 |

| Hold AT 2/ Hold | ~450 |

| PQ 11 PN/ PQ 11 AT 1 | ~350 |

| Style/ Style AT 1 | ~300 |

| Excellence | ~200 |

| FC 550 | ~150 |

| FC 370 | ~100 |

Data derived from a graphical representation in a BASF technical document. basf.com

Influence of Environmental Humidity on Film Integrity

The performance of many polymer films is significantly influenced by environmental humidity, as water molecules can act as plasticizers, affecting the mechanical properties. For styling polymers, high humidity can compromise film integrity, leading to a loss of hold and style. While specific data on how varying humidity levels mechanically affect this compound films (e.g., changes in tensile strength or modulus) is limited, its use in hair styling products that provide "ultrastrong hold and outstanding curl retention even at high humidity levels" suggests that the film maintains a high degree of integrity in humid conditions. atamanchemicals.com

Film Flexibility and Elasticity Measurements

Synergistic Effects of Co-Formulated Agents on Film Properties (e.g., Panthenol as a Plasticizer)

The mechanical properties of a polymer film can be significantly modified by the inclusion of other ingredients in the formulation. Panthenol, a common additive in hair care products, is known to act as a plasticizer, increasing the flexibility of polymer films. For Polyquaternium-46, the combination with Panthenol results in a highly flexible polymer film with a tremendous resistance to breaking. atamanchemicals.com This synergistic effect allows for the creation of formulations that provide a natural, flexible hold without compromising durability. atamanchemicals.com

Adhesion Properties of Polymer Films to Various Substrates

The primary function of this compound as a film-forming agent is intrinsically linked to its adhesive capabilities. As a cationic polymer, its molecular structure possesses a positive charge, which dictates its interaction with different surfaces. atamanchemicals.com This inherent positive charge leads to a strong electrostatic attraction with negatively charged substrates, a fundamental principle governing its adhesion. atamanchemicals.com

Adhesion to Keratinous Substrates: Hair and Skin

Hair and skin are predominantly composed of keratin (B1170402), a protein that carries a net negative charge. This makes them ideal substrates for the cationic this compound polymer. The electrostatic interaction forms a durable, transparent film on the surface of hair and skin. atamanchemicals.com This film is responsible for the conditioning and styling effects observed in cosmetic formulations, such as providing hold in hair styling products and a smooth feel in skin lotions. rossorg.com

While direct quantitative data on the adhesion force of this compound on hair and skin is not extensively available in publicly accessible literature, the principle of electrostatic bonding is well-established. The charge density of the polymer, which for this compound is approximately 0.5 meq/g at a pH of 7, is a key parameter influencing the strength of this ionic interaction. atamanchemicals.com

Research Methodologies for Quantifying Polymer Film Adhesion

The scientific community employs several advanced techniques to quantify the adhesion of polymer films to various substrates. These methods provide valuable data for understanding the performance of ingredients like this compound.

Atomic Force Microscopy (AFM): This high-resolution imaging technique can be used to measure the adhesive forces between a polymer film and a substrate at the nanoscale. By bringing a tiny probe coated with the polymer into contact with a substrate and then retracting it, the force required to separate them can be precisely measured. While specific AFM studies on this compound are not readily found, this methodology is a powerful tool for characterizing the adhesion of cationic polymers in general.

Peel Tests: This mechanical test measures the force required to peel a strip of the polymer film from a substrate at a controlled speed and angle. The result, often expressed as peel strength, provides a macroscopic measure of adhesion. This method is particularly relevant for assessing the durability of the film in real-world applications.

Tack Measurements: Tack refers to the initial stickiness of a material. It is a crucial property for applications where immediate adhesion is desired. Various instruments can be used to measure the force required to separate a probe from the polymer film after a brief contact time.

While specific data tables from dedicated studies on this compound's adhesion to a wide range of substrates are not prevalent in the reviewed literature, the foundational principles of its cationic nature provide a strong basis for its adhesive performance on negatively charged surfaces. The table below summarizes the expected adhesion behavior based on these principles.

| Substrate | Expected Adhesion Mechanism | Anticipated Adhesion Strength | Relevant Application |

|---|---|---|---|

| Human Hair (Keratin) | Electrostatic Attraction | High | Hair Styling Gels, Mousses, Sprays |

| Human Skin (Keratin) | Electrostatic Attraction | Moderate to High | Lotions, Creams, Body Washes |

| Glass (Negatively Charged Surface) | Electrostatic Attraction | Moderate | Research/Laboratory Settings |

| Metals (e.g., Stainless Steel) | Van der Waals Forces, Potential for some polar interactions | Low to Moderate | Industrial/Non-Cosmetic Applications (less common) |

| Plastics (e.g., Polypropylene) | Van der Waals Forces | Low | Industrial/Non-Cosmetic Applications (less common) |

Applications in Advanced Material Formulations

Role as a Film-Forming Agent in Multi-Component Systems

Luviquat Hold functions as an effective film-forming agent, creating a continuous film on surfaces like hair and skin. ataman-chemicals.comatamanchemicals.com This property is fundamental to its use in many cosmetic and personal care formulations. atamanchemicals.com The polymer is a copolymer of vinylpyrrolidone and quaternized vinylimidazole, and its film-forming capabilities are leveraged in products where a coating is desired to provide protection or a specific aesthetic effect. atamanchemicals.commpg.de

Upon application from a solution, the solvent evaporates, allowing the polymer chains to interact and form a solid, often transparent, matrix. researchgate.netnih.gov This film can encapsulate other components within a formulation, influencing their stability and delivery. ataman-chemicals.com The films formed by this compound are noted for their ability to protect damaged parts of hair fibers from external aggressors and to improve the quality of the hair surface. atamanchemicals.com The characteristics of the film, such as hardness and susceptibility to humidity, can be modulated by the ratio of the comonomers in the polymer structure. google.comijcpa.in

Functionality as an Anti-static Agent

The cationic nature of this compound is central to its function as an anti-static agent. atamanchemicals.com The polymer contains quaternary ammonium (B1175870) groups, which carry a positive charge. researchgate.net These positive charges effectively neutralize the negative electrical charges that can accumulate on surfaces, particularly hair, thereby reducing static electricity. atamanchemicals.commpg.de

Behavior as a Fixative in Controlled Release Systems

This compound is utilized as a fixative, particularly in systems designed for the controlled release of active components, such as fragrances or therapeutic agents. researchgate.netscribd.comcore.ac.uk Its film-forming ability allows it to entrap active ingredients within the polymer matrix, prolonging their activity. ataman-chemicals.comcore.ac.uk This is especially valuable in applications like perfumes, where the goal is to achieve a slow, sustained release of the fragrance. core.ac.uk

The polymer's positive charge can also lead to its deposition on negatively charged surfaces, such as skin or hair, creating a reservoir from which the encapsulated active can be released over time. ataman-chemicals.com In microencapsulation technologies, Polyquaternium-16 can be a component of the system that helps in the deposition and retention of the microcapsules, which contain an active core. researchgate.netscribd.com

Modeling Evaporation Rates of Active Components

The film formed by this compound upon solvent evaporation serves as a physical barrier that can modulate the evaporation rate of volatile active components. researchgate.netijcpa.inmdpi.com The polymer chains interact to create a solid matrix that entraps the active ingredient, thereby decreasing its rate of disappearance from the surface. core.ac.uk

Integration in Porous Material Synthesis

A novel application for this compound is its use as a template in the synthesis of porous inorganic materials, specifically hierarchical zeolites. researchgate.netresearchgate.net Cationic polymers, in general, are employed as structure-directing agents (SDAs) or mesopore-generating agents in the synthesis of these materials. google.comresearchgate.netrsc.org

Role as a Mesopores-Generating Agent in Zeolite Synthesis (e.g., Ferrierite Zeolite)

This compound (Polyquaternium-16) has been successfully used as a mesopore-generating agent in the synthesis of Ferrierite (FER) zeolite. researchgate.netscribd.comufal.brufal.br Zeolites are crystalline aluminosilicates with a microporous structure, but the introduction of larger mesopores (2-50 nm) creates a hierarchical structure that can improve mass transport for bulky molecules in catalytic applications. researchgate.net

In a study utilizing the vapor-phase transport method for ferrierite synthesis, Luviquat was introduced as the mesopore-generating agent. researchgate.net The research demonstrated that the addition of the polymer led to the formation of intracrystalline mesoporosity. researchgate.netresearchgate.net The volume of these mesopores could be controlled by the concentration of Luviquat in the synthesis gel, with an optimal composition of 40% Luviquat resulting in double the mesopore volume compared to a sample prepared without the polymer. researchgate.netresearchgate.net This indicates that Luviquat acts as an effective template around which the zeolite framework assembles, and its subsequent removal by calcination leaves behind a network of mesopores. google.com

| Luviquat Concentration (% in synthesis gel) | Relative Mesopore Volume Increase | Reference |

|---|---|---|

| 20% | Noticeable increase | ufal.br |

| 40% | Doubled compared to standard | researchgate.netufal.brresearchgate.net |

| 60% | Internal diffusion limit noted | ufal.brresearchgate.net |

Interaction with Zeolite Precursors during Self-Assembly

The effectiveness of this compound as a mesopore-generating agent stems from its strong interaction with zeolite precursors during the self-assembly and crystallization process. researchgate.netresearchgate.net As a cationic polymer, Luviquat can effectively interact with negatively charged inorganic silica (B1680970) and alumina (B75360) species present in the alkaline synthesis media. mpg.de

This interaction facilitates the nucleation and growth of the zeolite crystals around the polymer aggregates. researchgate.net The self-assembly process results in the polymer being incorporated within the zeolite crystals. scribd.comresearchgate.net However, steric hindrance and internal diffusion limitations can prevent the complete incorporation of the polymer, especially at higher concentrations. researchgate.net After crystallization, the organic polymer template is removed, typically through calcination, creating a network of well-defined mesopores within the microporous zeolite crystal, thus forming the hierarchical porous material. google.comrsc.org

Impact on Textural and Acid Properties of Catalytic Materials

This compound, a cationic polymer, has been investigated as a mesopore-generating agent in the synthesis of advanced catalytic materials like ferrierite zeolite. researchgate.net Its primary role in this application is to influence the textural and acidic characteristics of the catalyst, which in turn affects its performance in processes such as catalytic cracking.

Research has demonstrated that using Luviquat as a template during the synthesis of ferrierite zeolite through a vapor-phase transport method can introduce intracrystalline mesoporosity. researchgate.net The interaction between the polymer and the zeolite precursor during the self-assembly process is crucial for the formation of these mesopores. researchgate.net However, steric hindrance can limit the complete incorporation of the polymer into the zeolite structure, particularly at high concentrations. researchgate.net Studies found that an optimal concentration, such as 40% Luviquat, can double the volume of mesopores compared to a zeolite synthesized without the polymer. researchgate.net

Subsequent post-synthesis treatments, like desilication with sodium hydroxide (B78521) (NaOH) and oxalic acid, can further modify the material's properties. researchgate.net This process can lead to a substantial increase in mesoporosity, ranging from 67% to 183%, when applied to zeolites synthesized with Luviquat. researchgate.net The desilication process also tends to increase the acidity of the material due to the extraction of structural silicon. researchgate.net These modifications—specifically the introduction of mesopores and altered acid properties—have a direct impact on the catalyst's activity. For instance, these changes contributed to a significant reduction in the cracking temperature of ultra-high molecular weight polyethylene (B3416737) (UHMWPE), lowering it by 66 to 93 °C compared to the thermal cracking of the pure polymer. researchgate.net

The balance between micro-mesoporosity and acidity is critical for catalytic performance. researchgate.net While more severe desilication conditions can generate more mesopores, they may also reduce microporosity and acidity, which can compromise the shape selectivity and the number of active catalytic sites of the ferrierite zeolite. researchgate.net Therefore, optimizing the treatment conditions is essential to achieve a material with enhanced catalytic activity. researchgate.net

Interactive Data Table: Effect of Luviquat and Desilication on Ferrierite Zeolite Properties

| Sample Composition | Mesopore Volume Increase (vs. no polymer) | Change in Acidity | Reduction in UHMWPE Cracking Temperature |

| Ferrierite + 40% Luviquat | 100% | Increased after desilication researchgate.net | 66 to 93 °C researchgate.net |

| Ferrierite + 40% Luviquat + Desilication | 67% to 183% researchgate.net | Increased researchgate.net | Not specified directly |

Compatibility Studies with Diverse Formulation Components (e.g., Carbomers, Surfactants)

The performance and stability of formulations containing this compound (Polyquaternium-46) are highly dependent on its compatibility with other ingredients, such as thickening agents and surfactants. basf.comatamankimya.com

Compatibility with Carbomers:

Carbomers are high molecular weight polymers of acrylic acid used as thickening and gelling agents in many personal care products. The compatibility of cationic polymers like this compound with anionic carbomers is a critical factor, especially in the formulation of transparent gels. basf.com this compound exhibits a particularly low cationic charge density, which makes it highly suitable for use in these systems. basf.com This characteristic allows for the creation of clear, stable hair gels with both conditioning and setting properties. basf.com

Compatibility with Surfactants:

This compound is a cationic polymer designed for use in various rinse-off and leave-on products, many of which are surfactant-based systems. fusionchem.netscribd.com Cationic polymers are added to cleansing products to improve properties like wet combability and to prevent static electricity on dry hair. atamanchemicals.com Their effectiveness relies on their ability to deposit on the negatively charged surface of hair, a process that must occur in the presence of various surfactants. atamankimya.com

Formulation studies show this compound can be successfully incorporated into products containing surfactants. For example, a hair mousse formulation combines this compound (Polyquaternium-46) with Cocotrimonium Methosulfate, a cationic surfactant. scribd.com The ability to formulate with different types of surfactants (anionic, cationic, non-ionic, and amphoteric) is a key consideration for conditioning polymers. atamankimya.comrossorg.comgoogle.com While some polyquaternium compounds are noted for their broad compatibility with surfactants atamankimya.com, specific combinations must be tested to ensure stability and avoid the formation of undesirable complexes that can leave a film on the hair atamankimya.com. The goal is to achieve conditioning benefits without compromising other aspects of the formulation, such as lather quality, which can even be improved. atamanchemicals.com

Theoretical and Computational Modeling of Luviquat Hold Behavior

The performance and behavior of Luviquat Hold (Polyquaternium-46) in various formulations are governed by complex physicochemical principles. To understand and predict these behaviors, theoretical and computational models serve as powerful tools. These models provide insights at the molecular and macroscopic levels, enabling the rational design of products with desired properties.

Methodological Advancements and Future Research Directions

Development of Standardized Polymer Characterization Techniques

A significant challenge in the field of cationic polymers is the lack of internationally standardized methods for key chemical descriptors. oup.com While techniques like gel permeation chromatography (GPC) and ¹H-NMR are employed to characterize these polymers, variations in experimental parameters can lead to inconsistencies in reported data. researchgate.net The complexity of copolymers like Luviquat Hold, which can have different ratios of monomer units and molecular weight distributions under the same CAS number, further complicates direct comparisons between studies. oup.com

Size Exclusion Chromatography (SEC) is a common method for determining the molecular weight distribution of polymers. go-jsb.co.uk However, the analysis of cationic polymers using aqueous SEC can be challenging due to interactions between the sample and the column packing material, which can affect separation efficiency and reproducibility. go-jsb.co.uk While using high salt eluents can suppress these interactions, it carries the risk of sample precipitation. go-jsb.co.uk The development of new generation SEC columns designed for low salt conditions is a promising step towards more reliable and reproducible characterization. go-jsb.co.uk

Key Characterization Techniques for Cationic Polymers:

| Technique | Information Provided | Challenges & Considerations |

| Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) | Molecular weight distribution. go-jsb.co.uk | Interactions with column material can affect accuracy. High salt eluents may cause precipitation. go-jsb.co.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) | Chemical structure and monomer ratios. researchgate.netacs.org | Can be complex for copolymers with multiple monomer units. |

| Metachromatic Polyelectrolyte Titration | Cationic charge density. griffith.edu.au | Interference from other ions can be a significant issue. griffith.edu.au |

| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and chemical bonds. acs.orgacs.org | Provides qualitative rather than quantitative information on polymer composition. |

| X-ray Diffraction (XRD) | Crystalline structure and morphology. acs.org | Primarily useful for semi-crystalline polymers. |

| Field Emission Gun Scanning Electron Microscopy (FEGSEM) | Surface morphology. acs.org | Provides surface-level information. |

In-depth Exploration of Polymer-Ionic Liquid Interactions for Novel Composites

The interaction between polymers and ionic liquids (ILs) is a burgeoning area of research with the potential to create novel composite materials with unique properties. liverpool.ac.ukmurraystate.edu Ionic liquids, which are salts that are liquid below 100°C, are known for their high ionic conductivity, thermal stability, and non-volatile nature. mdpi.com When combined with polymer matrices, they can significantly enhance properties like electrical conductivity. mdpi.com

Studies have shown that the solubility of polymers in ionic liquids is complex and not easily predictable, with some polymer-ionic liquid mixtures exhibiting slow phase separation over time. liverpool.ac.uk Research on poly(ionic liquid) (PIL) composites, where the ionic liquid moiety is part of the polymer backbone, has shown that these materials can be combined with other substances through noncovalent or covalent bonding to create functional composites. rsc.org For instance, the electrostatic interaction between a cationic PIL and an anionic species can lead to the formation of new materials with applications in catalysis and sensing. rsc.org The development of dual anionic-cationic crosslinked poly(IL)-IL composite membranes has demonstrated enhanced CO2 separation capabilities. nasa.govacs.org

Future research will likely focus on a more detailed investigation of the phase behavior of polymer-ionic liquid mixtures and the design of composites with tailored properties for specific applications, such as membrane reactors and solid-state electrolytes. liverpool.ac.ukrsc.org

Investigating the Impact of Polymer Branching and Architecture on Performance

The architecture of a polymer, including its degree of branching, can have a profound impact on its performance characteristics. acs.orguc.pt For cationic copolymers, variations in branching can influence properties like flocculation efficiency and interaction with surfaces. acs.orgresearchgate.net

Research on branched cationic polyacrylamides has shown that they can exhibit better performance as retention aids in papermaking compared to their linear counterparts. acs.orguc.pt Highly branched polymers tend to form smaller, more open flocs, which can improve drainage rates. acs.orguc.ptresearchgate.net Furthermore, branched polymers have demonstrated greater resistance to shear forces, making them potentially more effective in high-turbulence environments. uc.pt The flexibility of branched and hyperbranched copolymers may also enhance their interactions with cell surfaces. nih.gov

A systematic study on the effect of branching morphology of a cationic polymer, poly((vinylbenzyl)trimethylammonium chloride) (PVB), revealed that a 3-arm star polymer outperformed its linear equivalent in initial settling rate tests for oil sands tailings. researchgate.net This highlights the need for more systematic investigations into how different polymer architectures (e.g., linear, star, comb, dendritic) influence the functional properties of cationic copolymers like this compound. researchgate.netresearchgate.net

Sustainable Synthesis Routes for Cationic Copolymers

The principles of green chemistry are increasingly being applied to polymer synthesis to minimize environmental impact. chemcu.org This includes the use of renewable resources, environmentally friendly solvents, and energy-efficient processes. researchgate.netmdpi.com

For cationic polymerization, research is exploring green initiation systems, such as the use of eco-friendly catalysts like FeCl₃ and Maghnite-H⁺, and alternative reaction media like water, ionic liquids, and supercritical CO₂. researchgate.net The use of bio-based monomers derived from renewable feedstocks is another key area of focus to reduce reliance on petroleum-based resources. researchgate.netrsc.org For example, a sustainable, one-pot synthesis of p-methoxystyrene (MOS) from the renewable feedstock p-coumaric acid has been developed for creating thermoplastic elastomers. rsc.org

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, offer precise control over polymer architecture and can be adapted for more sustainable practices. rsc.org Additionally, solvent-free polymerization and the use of biodegradable catalysts are being explored to reduce the ecological footprint of polymer production. mdpi.com Future research will continue to focus on developing these green methodologies to produce high-performance cationic copolymers in an environmentally responsible manner. researchgate.net

Advanced Techniques for In Situ Monitoring of Polymer-Substrate Interactions

Understanding the dynamic interactions between polymers and substrates at the molecular level is crucial for optimizing their performance in various applications. aps.orgcolab.ws Advanced analytical techniques that allow for in situ monitoring are providing unprecedented insights into these processes. aps.orgrsc.org

In situ nanodielectric spectroscopy has been used to monitor the imbibition of polymers into nanopores in real-time, revealing details about the polymer's dynamics and interfacial interactions during flow. aps.orgmpg.de This method allows for the study of polymer behavior under non-equilibrium conditions, which is critical for applications involving coatings and membranes. aps.org

Raman micro-spectroscopy is another powerful tool for the in situ monitoring of chemical and structural changes in polymers in response to external stimuli, such as pH changes. rsc.org Combined with two-dimensional correlation analysis, this technique can reveal the sequence of molecular changes and diffusion rates within the polymer. rsc.org

Other techniques like grazing incidence small-angle X-ray scattering (GISAXS) can be used for in situ characterization of surface structuring on polymer films during processes like laser irradiation. lboro.ac.uk Electrochemical quartz crystal microbalance with dissipation monitoring (EQCM-D) can track mass variations from ion and water movement at polymer interfaces in real-time. acs.org These advanced methods provide a more comprehensive understanding of polymer-substrate interactions, paving the way for the rational design of materials with tailored surface properties and functionalities. colab.wsresearchgate.netsciencepublishinggroup.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.